4,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid 4,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid
Brand Name: Vulcanchem
CAS No.: 125744-67-4
VCID: VC11584819
InChI:
SMILES:
Molecular Formula: C15H28N2O6
Molecular Weight: 332.4

4,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid

CAS No.: 125744-67-4

Cat. No.: VC11584819

Molecular Formula: C15H28N2O6

Molecular Weight: 332.4

Purity: 95

* For research use only. Not for human or veterinary use.

4,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid - 125744-67-4

Specification

CAS No. 125744-67-4
Molecular Formula C15H28N2O6
Molecular Weight 332.4

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

4,5-bis({[(tert-Butoxy)carbonyl]amino})pentanoic acid is characterized by a five-carbon chain (pentanoic acid) with Boc-protected amino groups at the 4th and 5th positions. The Boc groups ((CH3)3C-O-C(=O)-\text{(CH}_3\text{)}_3\text{C-O-C(=O)-}) shield the amine functionalities, preventing undesired side reactions during synthesis. Key molecular properties include:

PropertyValue
Molecular FormulaC15H28N2O6\text{C}_{15}\text{H}_{28}\text{N}_2\text{O}_6
Molecular Weight332.4 g/mol
CAS Registry Number125744-67-4
Purity≥95% (typical)

The compound’s structure ensures solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), critical for its reactivity in coupling reactions .

Spectroscopic and Analytical Data

While direct spectroscopic data for this compound is limited in available literature, analogs such as Boc-protected amino acids exhibit distinct spectral signatures. For example:

  • Infrared (IR) Spectroscopy: Strong absorption bands near 1700 cm1^{-1} (C=O\text{C=O} stretch of Boc groups) and 1250 cm1^{-1} (P=O\text{P=O} stretch in phosphorylated derivatives) .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra typically show singlet peaks for tert-butyl protons at δ 1.46 ppm and resonances for backbone methylene groups between δ 2.5–3.5 ppm .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves sequential Boc protection of amino groups followed by coupling to a pentanoic acid backbone. A representative protocol from Wiley-VCH involves :

  • Boc Protection: Reacting diamino-pentanoic acid derivatives with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in THF under basic conditions (e.g., triethylamine).

  • Purification: Flash chromatography using ethyl acetate/hexane gradients (60:40 to 70:30) yields the pure product (29% isolated yield) .

Key reagents and conditions:

  • Solvents: THF, CH3_3CN, CH2_2Cl2_2.

  • Coupling Agents: Selectfluor for fluorination, NaH for deprotonation.

  • Temperature: Reactions conducted at -78°C to room temperature.

Industrial Production Considerations

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors may optimize Boc protection steps, while automated chromatography systems enhance purity control. Challenges include minimizing racemization at chiral centers and ensuring consistent Boc group stability during large-scale reactions.

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The compound serves as a bifunctional building block in solid-phase peptide synthesis (SPPS). Its Boc groups allow selective deprotection using trifluoroacetic acid (TFA), enabling sequential elongation of peptide chains. Comparative studies highlight its superiority over monoprotected analogs in synthesizing complex polypeptides .

Intermediate for Heterocyclic Compounds

Phosphorylated derivatives of 4,5-bis(Boc-amino)pentanoic acid, such as (S)-2-[bis(tert-butoxycarbonyl)amino]-5-(dimethoxyphosphoryl)pentanoic acid, are precursors to fluorinated heterocycles. These structures are pivotal in developing kinase inhibitors and antimicrobial agents .

Future Research Directions

Exploration of Biological Activity

While current applications are synthetic, structural analogs like (R)-2-((tert-Butoxycarbonyl)amino)pentanoic acid demonstrate ergogenic potential in preclinical studies . Similar evaluations could uncover therapeutic roles for 4,5-bis(Boc-amino)pentanoic acid in metabolic or neurological disorders.

Advanced Synthetic Methodologies

Integrating biocatalytic methods or photochemical reactions may enhance stereocontrol and reduce reliance on hazardous reagents. Computational modeling could further optimize reaction pathways for green chemistry applications.

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